molecular formula C14H12N4O4 B7700010 N-[(Furan-2-YL)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-YL)-2-nitroaniline

N-[(Furan-2-YL)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-YL)-2-nitroaniline

Cat. No.: B7700010
M. Wt: 300.27 g/mol
InChI Key: SJNWGJAKDITUGC-UHFFFAOYSA-N
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Description

N-[(Furan-2-YL)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-YL)-2-nitroaniline is a complex organic compound that belongs to the class of heterocyclic aromatic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Furan-2-YL)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-YL)-2-nitroaniline typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The furan and oxadiazole rings are then coupled with aniline derivatives through nucleophilic substitution reactions, often facilitated by catalysts such as palladium or copper.

    Nitration: The final step involves the nitration of the aniline derivative to introduce the nitro group, typically using a mixture of nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo various substitution reactions, particularly at the aniline moiety, where electrophilic aromatic substitution can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

N-[(Furan-2-YL)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-YL)-2-nitroaniline has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its heterocyclic rings can be used in the design of organic semiconductors or other advanced materials.

    Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its ability to interact with different biomolecules.

Mechanism of Action

The mechanism of action of N-[(Furan-2-YL)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-YL)-2-nitroaniline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    N-[(Furan-2-YL)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-YL)-2-aminoaniline: Similar structure but with an amino group instead of a nitro group.

    N-[(Furan-2-YL)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-YL)-2-chloroaniline: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N-[(Furan-2-YL)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-YL)-2-nitroaniline is unique due to the presence of both a nitro group and an oxadiazole ring, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c1-9-16-14(22-17-9)10-4-5-12(13(7-10)18(19)20)15-8-11-3-2-6-21-11/h2-7,15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNWGJAKDITUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=C(C=C2)NCC3=CC=CO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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